molecular formula C21H26ClN B116733 Isoterbinafine hydrochloride, (E)- CAS No. 877265-30-0

Isoterbinafine hydrochloride, (E)-

Cat. No.: B116733
CAS No.: 877265-30-0
M. Wt: 327.9 g/mol
InChI Key: DOUQARFOFOKGST-SZKNIZGXSA-N
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Description

Isoterbinafine hydrochloride, (E)- is a synthetic allylamine antifungal compound. It is primarily used to treat fungal infections of the skin and nails. The compound is highly lipophilic, allowing it to accumulate in skin, nails, and fatty tissues, making it effective against a variety of fungal pathogens .

Mechanism of Action

Isoterbinafine hydrochloride, also known as trans-Isoterbinafine hydrochloride, is a synthetic allylamine antifungal . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

Target of Action

The primary target of Isoterbinafine hydrochloride is the fungal enzyme squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Isoterbinafine hydrochloride inhibits the action of squalene monooxygenase, thereby blocking the synthesis of ergosterol , an essential component of the fungal cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the fungal cell .

Biochemical Pathways

The inhibition of squalene monooxygenase by Isoterbinafine hydrochloride disrupts the conversion of squalene to lanosterol . In fungi, lanosterol is converted to ergosterol, which is a vital component of the fungal cell membrane . Therefore, the inhibition of this pathway leads to a deficiency in ergosterol, disrupting cell membrane integrity and function, ultimately leading to fungal cell death .

Pharmacokinetics

Isoterbinafine hydrochloride is well absorbed following oral administration, with a bioavailability of over 70% . The compound is highly lipophilic, tending to accumulate in skin, nails, and fatty tissues . The peak plasma concentrations appear within 2 hours after a single 250 mg dose . The compound is extensively metabolized before excretion, with approximately 70% of the administered dose eliminated in the urine .

Result of Action

The inhibition of ergosterol synthesis by Isoterbinafine hydrochloride leads to a disruption of the fungal cell wall, resulting in the death of the fungal cell . This results in the effective treatment of various fungal infections, including dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .

Action Environment

The action, efficacy, and stability of Isoterbinafine hydrochloride can be influenced by various environmental factors. For instance, the compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, enhancing its antifungal activity . .

Biochemical Analysis

Biochemical Properties

Isoterbinafine hydrochloride, (E)-, like other allylamines, inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This interaction with the enzyme disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .

Cellular Effects

Isoterbinafine hydrochloride, (E)-, has a fungistatic effect, leading to ergosterol-depleted fungal cell membranes, and a fungicidal effect, resulting in the toxic accumulation of intracellular squalene . This dual action disrupts the integrity of the fungal cell membrane, leading to cell death .

Molecular Mechanism

The molecular mechanism of Isoterbinafine hydrochloride, (E)-, involves the inhibition of the fungal squalene monooxygenase . This enzyme is crucial for the conversion of squalene to lanosterol, which is then converted to ergosterol in fungi . By inhibiting this enzyme, Isoterbinafine hydrochloride, (E)-, prevents the synthesis of ergosterol, disrupting the fungal cell wall and leading to cell death .

Dosage Effects in Animal Models

Specific information on the dosage effects of Isoterbinafine hydrochloride, (E)-, in animal models was not found in the search results. It is generally recommended that the dosage be carefully adjusted to avoid potential hepatotoxicity .

Metabolic Pathways

Isoterbinafine hydrochloride, (E)-, is metabolized in the liver predominantly via CYP1A2, 3A4, 2C8, 2C9, and 2C19 to inactive metabolites . This metabolism is crucial for the elimination of the compound from the body.

Transport and Distribution

Isoterbinafine hydrochloride, (E)-, is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.

Subcellular Localization

Given its lipophilic nature and its accumulation in skin, nails, and fatty tissues , it can be hypothesized that it may localize in lipid-rich areas of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoterbinafine hydrochloride, (E)- typically involves a multistep process. One common method includes the metalation of 3,3-dimethyl-1-butyne using n-butyllithium, followed by the addition of acrolein to form the enynol intermediate. This intermediate undergoes further reactions, including Grignard reactions, to yield the final product .

Industrial Production Methods: In industrial settings, the production of isoterbinafine hydrochloride, (E)- involves large-scale batch-flow hybrid processes. These processes are designed to optimize yield and purity while minimizing side products and ensuring safety. The use of solvents like cyclopentyl methyl ether instead of tetrahydrofuran is an example of such optimization .

Chemical Reactions Analysis

Types of Reactions: Isoterbinafine hydrochloride, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of isoterbinafine hydrochloride, (E)- that can have different antifungal properties .

Scientific Research Applications

Isoterbinafine hydrochloride, (E)- has a wide range of scientific research applications:

Properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQARFOFOKGST-SZKNIZGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877265-30-0
Record name Isoterbinafine hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTERBINAFINE HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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